2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one
Description
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-amino-1-(3,4-dihydro-2H-pyran-6-yl)ethanone |
InChI |
InChI=1S/C7H11NO2/c8-5-6(9)7-3-1-2-4-10-7/h3H,1-2,4-5,8H2 |
InChI Key |
LEIDUCYRVIGEGO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(OC1)C(=O)CN |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one
General Synthetic Strategies
The preparation of this compound typically involves the functionalization of a dihydropyran ring system with an aminoacetyl side chain. The key synthetic challenges include selective substitution at the 6-position of the dihydropyran and the introduction of the amino and keto groups on the ethanone side chain.
Reported Synthetic Routes
Condensation of 3,4-Dihydro-2H-pyran Derivatives with Aminoacetyl Precursors
One common approach involves the reaction of 3,4-dihydro-2H-pyran derivatives bearing suitable leaving groups or activated positions at the 6-position with aminoacetyl reagents or their equivalents.
- For example, the reaction of 3,4-dihydro-2H-pyran-6-carbaldehyde or 6-substituted dihydropyran derivatives with aminoacetaldehyde or aminoacetone derivatives under controlled conditions can yield the target compound after subsequent oxidation or reduction steps.
TiCl4-Mediated Recyclization and Functionalization
A TiCl4-mediated cascade process has been reported for related dihydropyran derivatives, where 1-(3,4-dihydro-2H-pyran-5-yl)-2,2,2-trifluoroethan-1-one reacts with 1,3-bis(trimethylsilyl) ethers leading to substituted dihydropyrans with keto groups. This methodology involves conjugate addition, ring opening, intramolecular nucleophilic addition, and dehydration steps, which can be adapted for synthesizing amino-ketone substituted dihydropyrans.
Reflux and Condensation in Acetic Acid Media
In related heterocyclic syntheses involving pyran moieties, refluxing the precursor compounds in glacial acetic acid with ammonium acetate or sodium acetate has been used to facilitate condensation reactions that introduce amino and keto functionalities on the pyran ring system. This method typically involves heating the mixture for several hours, followed by acidification and crystallization to isolate the product.
Experimental Conditions and Yields
Mechanistic Insights
- The TiCl4-mediated method involves Lewis acid activation of the carbonyl and ether functionalities, facilitating nucleophilic attack and ring transformations leading to keto-substituted dihydropyrans.
- Reflux in acidic media promotes condensation reactions and ring closure, enabling the formation of the amino-ketone side chain on the pyran ring.
- The amino group is typically introduced via nucleophilic substitution or condensation with amino-containing reagents, often requiring protection/deprotection steps depending on the synthetic route.
Analytical Characterization
The synthesized compound is typically characterized by:
- Infrared Spectroscopy (IR): Characteristic absorption bands for amino (NH2) groups (~3400 cm⁻¹), carbonyl (C=O) groups (~1700 cm⁻¹), and pyran ring vibrations.
- Nuclear Magnetic Resonance (NMR): ¹H NMR signals corresponding to methylene protons adjacent to amino and keto groups, as well as protons on the dihydropyran ring.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 141.17 g/mol.
- Melting Point: Typically reported in literature for crystalline products to confirm purity.
Summary Table of Key Preparation Methods
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, which allows it to participate in various biochemical reactions. The pyran ring structure also contributes to its reactivity and potential biological activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional differences between 2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one and key analogs:
Structural and Functional Insights
Heterocyclic vs. Aromatic Substituents: The dihydropyran ring in the target compound enhances lipophilicity compared to the hydroxyphenyl group in C₈H₉NO₂ , which has a polar hydroxyl group capable of hydrogen bonding. This difference may influence solubility and bioavailability.
Synthetic Efficiency :
- Dihydropyran derivatives, such as those in , are synthesized with high yields (e.g., 98% ) via acid-catalyzed cyclization in THF . In contrast, the hydroxyphenyl analog requires harsh hydriodic acid conditions .
Analytical Data: Elemental analysis of C₁₈H₂₁NO₄·H₂O shows excellent agreement between calculated and experimental values (C: 64.85 vs. 64.94; N: 4.20 vs. 4.26), underscoring synthesis precision . Similar data for the target compound are lacking.
Stability and Solubility :
- The dihydropyran ring may exhibit greater stability under basic conditions compared to the hydrolytically sensitive hydroxyphenyl group.
Research Findings and Gaps
Synthesis : Acid-mediated cyclization (e.g., HCl in THF) is highly effective for dihydropyran systems , but the target compound’s specific protocol remains undocumented.
Physical Properties : The hydroxyphenyl analog’s higher melting point (177°C ) suggests stronger intermolecular forces compared to the dihydropyran derivative.
Contradictions and Limitations
- The pharmacological profile of the target compound remains unexplored in the provided literature.
Biological Activity
2-Amino-1-(3,4-dihydro-2H-pyran-6-yl)ethan-1-one, a compound with the molecular formula , has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyran ring, which is known for its role in various biological activities. The structural formula can be represented as follows:
Key Properties:
- Molecular Weight : 141.17 g/mol
- CAS Number : 1556032-27-9
- Boiling Point : Not specified in the available literature.
Anticancer Activity
Recent studies have indicated that derivatives of 3,4-dihydro-2H-pyran compounds exhibit significant anticancer properties. For instance, compounds structurally related to this compound have shown promising results in inhibiting cell proliferation in various cancer cell lines.
Case Study :
A study evaluating the antiproliferative effects of related compounds on HCT116 human colorectal cancer cells demonstrated that modifications to the pyran structure could enhance selectivity and potency against cancer cells while minimizing toxicity to normal cells. The growth inhibitory concentrations (GI50) for some derivatives ranged from to , indicating a strong potential for therapeutic applications .
The mechanism by which this compound exerts its biological effects is thought to involve the modulation of key signaling pathways associated with cell survival and apoptosis. Specifically, compounds with similar structures have been shown to interact with p53 pathways, leading to increased apoptosis in cancer cells .
Antiviral Activity
Another area of interest is the antiviral potential of this compound. In silico studies suggest that derivatives may exhibit binding affinity to viral proteases, which are crucial for viral replication. For example, certain pyridine derivatives related to this class of compounds have demonstrated activity against SARS-CoV-2 by inhibiting the main protease enzyme .
Data Summary Table
| Activity Type | Cell Line/Target | GI50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | HCT116 (colorectal cancer) | 0.09 - 3.10 | p53 pathway modulation |
| Antiviral | SARS-CoV-2 main protease | Not specified | Protease inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
